molecular formula C5H12ClNO2S B2824751 3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride CAS No. 2219373-86-9

3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride

Cat. No.: B2824751
CAS No.: 2219373-86-9
M. Wt: 185.67
InChI Key: HCAGKQLDJPRPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2S and its molecular weight is 185.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Thiazole Synthesis and Sugar Chemistry

A study investigated the use of 1,3-dithietane as starting material in the formation of 1,3,4-oxadiazoles and thiazoles, leading to compounds with better stabilized push-pull systems. This process was also integrated into sugar chemistry, yielding corresponding derivatives (Paepke et al., 2009).

2. Polymerization of Dioxane-Dione Derivatives

Research on the organo-catalyzed ring-opening polymerization of BED, a derivative of glutamic acid, involved compounds structurally related to 3-(Aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione hydrochloride. This process yielded polyBED polymers with controlled molar mass and narrow polydispersity (Thillaye du Boullay et al., 2010).

3. Anticancer Activities in Novel Thiophenylchromane

A synthesized compound, ((thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione, structurally similar to the compound , was evaluated for its anticancer activities, showing moderate activity against cancer cell lines. This highlights the potential of such compounds in medical research (Vaseghi et al., 2021).

4. Hypotensive Activity in Pyrimidine-Dione Derivatives

A study synthesized derivatives of pyrimidine-dione containing thietane rings, which exhibited significant hypotensive activity. This suggests potential applications in cardiovascular research and treatment (Kataev et al., 2014).

Properties

IUPAC Name

(3-methyl-1,1-dioxothietan-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-5(2-6)3-9(7,8)4-5;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAGKQLDJPRPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.